molecular formula C18H15N3 B085614 4-Anilinoazobenzene CAS No. 101-75-7

4-Anilinoazobenzene

Cat. No. B085614
CAS RN: 101-75-7
M. Wt: 273.3 g/mol
InChI Key: VXLFYNFOITWQPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Anilinoazobenzene and its derivatives involves azo coupling reactions and specific conditions that optimize yield and purity. For instance, the study by Xiong Xiang-yong (2012) elaborates on the preparation of 4-hydroxyazobenzene, a closely related compound, through azo coupling reactions, highlighting the importance of controlling reaction conditions such as ratio, temperature, pH, and time for effective synthesis (Xiong, 2012).

Molecular Structure Analysis

The molecular structure of 4-Anilinoazobenzene has been explored through various spectroscopic and microscopic techniques. Henzl and Morgenstern (2010, 2011) investigated the supramolecular assemblies of 4-Anilino-4'-nitroazobenzene on Au(111) surfaces, revealing the formation of different structures based on hydrogen bonding and the presence of trans and cis configurations, which significantly influence the molecule's electronic structure and spatial distribution of frontier orbitals (Henzl & Morgenstern, 2010), (Henzl & Morgenstern, 2011).

Chemical Reactions and Properties

4-Anilinoazobenzene undergoes various chemical reactions, leading to the formation of diverse structures and enabling its application in different fields. The reversible trans-cis isomerization induced by electron tunneling, as discussed by Henzl and Morgenstern (2010), is a fundamental property that allows for the dynamic modification of the molecule's configuration (Henzl & Morgenstern, 2010). Furthermore, Qin et al. (2021) demonstrated the controllable selective oxidation of anilines to various compounds using Zr(OH)4, highlighting the versatile reactivity of aniline derivatives, including 4-Anilinoazobenzene, under different conditions (Qin et al., 2021).

Physical Properties Analysis

The physical properties of 4-Anilinoazobenzene derivatives, such as luminescence and aggregation behavior, have been extensively studied. Meesala et al. (2015) synthesized anilido-benzoxazole boron difluoride complexes, revealing bright luminescence in solution and solid-state, and a larger Stokes shift, indicative of the compound's potential in optical applications (Meesala et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-Anilinoazobenzene, such as its ability to form isomeric salts and participate in hydrogen bonding, have been the subject of research. Halasz et al. (2007) discussed the formation of isomeric salts of 4-aminoazobenzene, demonstrating the compound's versatile chemical behavior and interactions based on protonation sites (Halasz et al., 2007).

Scientific Research Applications

4-Anilinoazobenzene is a chemical compound with the molecular formula C18H15N3 . It’s also known as 4-(Phenylazo)diphenylamine .

  • Dye Manufacturing 4-Anilinoazobenzene is used as a dye for lacquer, varnish, wax products, oil stains, and styrene resins . It’s also used as an intermediate in the manufacture of acid yellow, diazo dyes, and indulines .

  • Insecticides This compound is used in the production of insecticides .

  • Photovoltaics and Sensors 4-Anilinoazobenzene offers exciting possibilities for studying molecular interactions, optical properties, and even potential applications in sensors and photovoltaics.

  • Photochemistry Azobenzenes, including 4-Anilinoazobenzene, are versatile photoswitchable molecules with powerful photochemical properties . Research has taken a steer towards applications, ranging from photonics and robotics to photobiology .

  • Chemical Sensing Ingenious molecular designs have enabled versatile control of azobenzene photochemical properties, which has in turn facilitated the development of chemical sensors .

  • Biology The power of azobenzenes in biology is exemplified by vision restoration and photactivation of neural signaling .

  • Hematology Stains 4-Anilinoazobenzene can be used in the production of hematology stains . These stains are used in the microscopic examination of blood samples to identify and quantify different types of blood cells.

  • Histology In histology, which is the study of the microscopic structure of tissues, 4-Anilinoazobenzene could potentially be used as a staining agent . Staining is a technique used to enhance contrast in microscopic images, allowing researchers to distinguish between different types of tissue structures.

  • Diagnostic Assay Manufacturing 4-Anilinoazobenzene could be used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are used to identify and measure the presence of specific substances, such as proteins or DNA, in a sample.

  • Organic Synthesis 4-Anilinoazobenzene could be used as a starting material or intermediate in organic synthesis . Organic synthesis is the process of constructing complex organic molecules from simpler ones.

  • Pharmaceuticals While not directly used in pharmaceuticals, 4-Anilinoazobenzene could potentially be used in the development and testing of new drugs .

  • Chemical Research 4-Anilinoazobenzene can be used in chemical research as a reagent or a building block for the synthesis of more complex molecules .

  • Photochromic Materials Due to its photochemical properties, 4-Anilinoazobenzene can be used in the development of photochromic materials . These are materials that change color in response to light.

  • Optical Data Storage The photochemical properties of 4-Anilinoazobenzene also make it a potential candidate for use in optical data storage devices .

  • Molecular Electronics 4-Anilinoazobenzene could potentially be used in the field of molecular electronics , which involves the use of molecular building blocks for the fabrication of electronic components.

  • Chemical Sensors 4-Anilinoazobenzene could be used in the development of chemical sensors , due to its ability to undergo a reversible photo-induced transformation.

  • Liquid Crystals Azobenzenes, including 4-Anilinoazobenzene, have been used in the synthesis of liquid crystals , which are used in a variety of applications, including displays and thermometers.

Safety And Hazards

4-Anilinoazobenzene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-phenyl-4-phenyldiazenylaniline
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InChI

InChI=1S/C18H15N3/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)21-20-17-9-5-2-6-10-17/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLFYNFOITWQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H15N3
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DSSTOX Substance ID

DTXSID1059238
Record name N-Phenyl-4-(phenylazo)aniline
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Molecular Weight

273.3 g/mol
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Physical Description

Orange powder; [Alfa Aesar MSDS]
Record name 4-Benzeneazodiphenylamine
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Product Name

4-(Phenylazo)diphenylamine

CAS RN

101-75-7
Record name 4-(Phenylazo)diphenylamine
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Record name Benzenamine, N-phenyl-4-(2-phenyldiazenyl)-
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Record name 4-Anilinoazobenzene
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Record name Benzenamine, N-phenyl-4-(2-phenyldiazenyl)-
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Record name N-Phenyl-4-(phenylazo)aniline
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Record name N-phenyl-4-(phenylazo)aniline
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Synthesis routes and methods

Procedure details

A solution of 25% aqueous tetramethylammonium hydroxide (8 mL) was concentrated under vacuum at 75° C. until solid material formed. Azobenzene (1.8 g) and aniline (10 mL) were added and the solution was stirred under the same conditions for 4 hours and then in the presence of air for 12 hours. Analysis of the reaction by HPLC revealed 90% yield of 4-(phenylazo)diphenylamine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
J Take, H Kawai, Y Yoneda - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
… This attempt was carried out with silica-alumina catalysts as solid acids, silica gel as an inert diluent of the catalysts, and 4-anilinoazobenzene or trans-azobenzene as an indicator. …
Number of citations: 7 www.journal.csj.jp
RS Goudie, PN Preston - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… -nitropheny1thio)aniline provides 4’-anilinoazobenzene-2-sulphinic acid in moderate yield. … (Va) with light from a sunlamp provided 4'-anilinoazobenzene2-sulphinic acid (VIIa) (37% …
Number of citations: 2 pubs.rsc.org
N Ahmad - 1970 - search.proquest.com
… The mass spectrum of 4-anilinoazobenzene is similar to those of symmetrical azo-… TLC showed in addition to azobenzene, azophenine and 4-anilinoazobenzene, a red-brown solid m,p, …
Number of citations: 1 search.proquest.com
FK Sutcliffe, K Watkin - Journal of the Society of Dyers and …, 1968 - Wiley Online Library
… 4-Anilinoazobenzene undergoes fission by nitrous fumes, yielding the benzenediazonium ion quantitatively and a … N-Nitroso-4-anilinoazobenzene was always the first to leave the …
Number of citations: 1 onlinelibrary.wiley.com
JD Rosen, M Siewierski, G Winnett - Journal of Agricultural and …, 1970 - ACS Publications
… completely analogous to Torrey and MacPherson’s (1909) procedure for the synthesis of 4-anilinoazobenzene. After recrystallization from a solution of hexane and benzene (10:1) a 75…
Number of citations: 48 pubs.acs.org
GA Jaffari, AJ Nunn - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… had time to occur, chromatography showed that some unchanged aniline was present, together with trams-azobenzene (38y0), a trace cis-azobenzene, some 4-anilinoazobenzene, …
Number of citations: 12 pubs.rsc.org
T Iizuka, K Ogasawara, K Tanabe - Bulletin of the Chemical Society of …, 1983 - journal.csj.jp
The surface acidic property of Nb 2 O 5 ·nH 2 O and its catalytic activities for the isomerization of 1-butene, the polymerization of propylene and the dehydration of 2-butanol were …
Number of citations: 224 www.journal.csj.jp
E Şeclǎman, A Sallo, F Eleneş, C Crǎşmǎreanu… - Dyes and pigments, 2002 - Elsevier
Reverse-phase thin layer chromatography (RP-TLC), water:octanol partition studies and spectrophotometric determinations of pK-values are reported for 8 monoazo derivatives of …
Number of citations: 14 www.sciencedirect.com
T Ushikubo, K Wada - Applied catalysis, 1990 - Elsevier
The hydrated tantalum and niobium oxides display strong acid properties in their amorphous form. TheH 0 value of these hydrated oxides was less than −8.2. The acid property of the …
Number of citations: 57 www.sciencedirect.com
S Shinkai, Y Honda, K Ueda… - Israel Journal of …, 1984 - Wiley Online Library
A cylindrical ionophore (1) in which two diaza‐crown ethers are linked by two azobenzene pillars serves as a photoresponsive host molecule. In alkaline solution containing K + , (1) …
Number of citations: 12 onlinelibrary.wiley.com

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